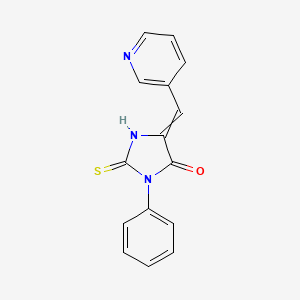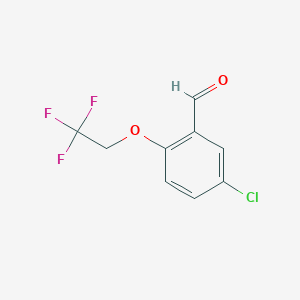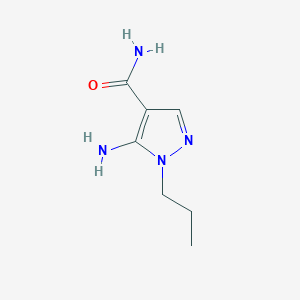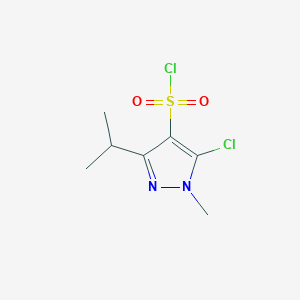
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide
Overview
Description
“4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide” is a chemical compound that is used in scientific research. It is a versatile material valuable for studying drug delivery systems, polymer synthesis, and enzyme inhibition mechanisms. The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely in medicinal chemistry . The molecule has a molecular weight of 256.32 and a molecular formula of C11H16N2O3S .Scientific Research Applications
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamides represent a significant class of synthetic antibiotics with applications extending beyond antibacterial uses. They are critical in the therapy of bacterial infections and have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in treating diseases like cancer, glaucoma, and Alzheimer's. The scientific interest in sulfonamides has led to extensive research, identifying them as key components in developing drugs for various conditions including antiviral, anticancer, and anti-inflammatory purposes (Gulcin & Taslimi, 2018).
Sulfonamide Applications in Drug Discovery
The pyrrolidine scaffold, often associated with sulfonamide derivatives, is instrumental in the design of matrix metalloproteinase (MMP) inhibitors. These compounds play a significant role in treating neoplastic, rheumatic, and cardiovascular diseases. The versatility of the pyrrolidine ring as a scaffold has been leveraged to develop synthetic MMP inhibitors with low nanomolar activity, confirming its utility in designing potent inhibitors for various medical applications (Cheng et al., 2008).
Sulfonamides in Antimicrobial Resistance and Environmental Impact
The widespread use of sulfonamides in healthcare and veterinary medicine has environmental implications, including microbial resistance, which poses potential risks to human health. Research on the environmental presence and impact of sulfonamides suggests a need for further investigation into their ecological effects and the development of strategies to mitigate risks associated with their use and disposal (Baran et al., 2011).
Mechanism of Action
While the specific mechanism of action for “4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide” is not mentioned in the sources, sulfonamides, in general, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . Without it, bacteria cannot replicate .
Future Directions
The future directions for “4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide” and similar compounds lie in their potential use in drug discovery . The pyrrolidine ring, a key feature of this compound, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a promising scaffold for the design of new compounds with different biological profiles .
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9/h1-4,9,13H,5-8H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSNLRKSDUHVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




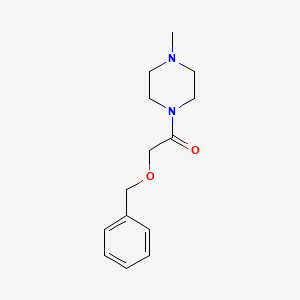
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)
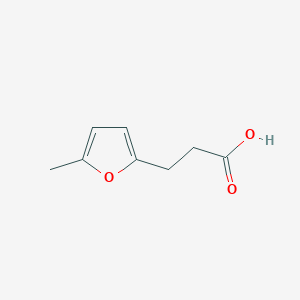


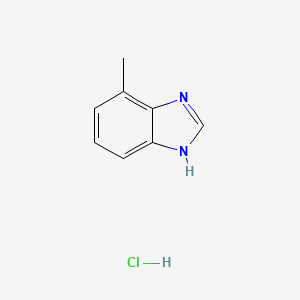
![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)
